

Head-to-head comparison of T-448 and ORY-1001

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Compound of Interest

Compound Name: T-448

Cat. No.: B15583452

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Comparative Analysis of Epigenetic Modulators: A Deep Dive into ORY-1001 (Vafidemstat)

Disclaimer: Information regarding a compound designated "**T-448**" is not available in the public domain or scientific literature. As such, a direct head-to-head comparison with ORY-1001 cannot be provided. This guide will offer a comprehensive overview of ORY-1001 (Vafidemstat), including its mechanism of action, performance data, and relevant experimental protocols to serve as a valuable resource for the scientific community.

Introduction to ORY-1001 (Vafidemstat)

ORY-1001, also known as Vafidemstat, is a potent and selective small-molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). LSD1, also known as KDM1A, plays a crucial role in gene regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). Its dysregulation is implicated in various cancers and neurological disorders. ORY-1001 is a tranylcypromine derivative that covalently inactivates LSD1 by binding to its flavin adenine dinucleotide (FAD) cofactor. It is currently being investigated in clinical trials for oncology and central nervous system (CNS) disorders.

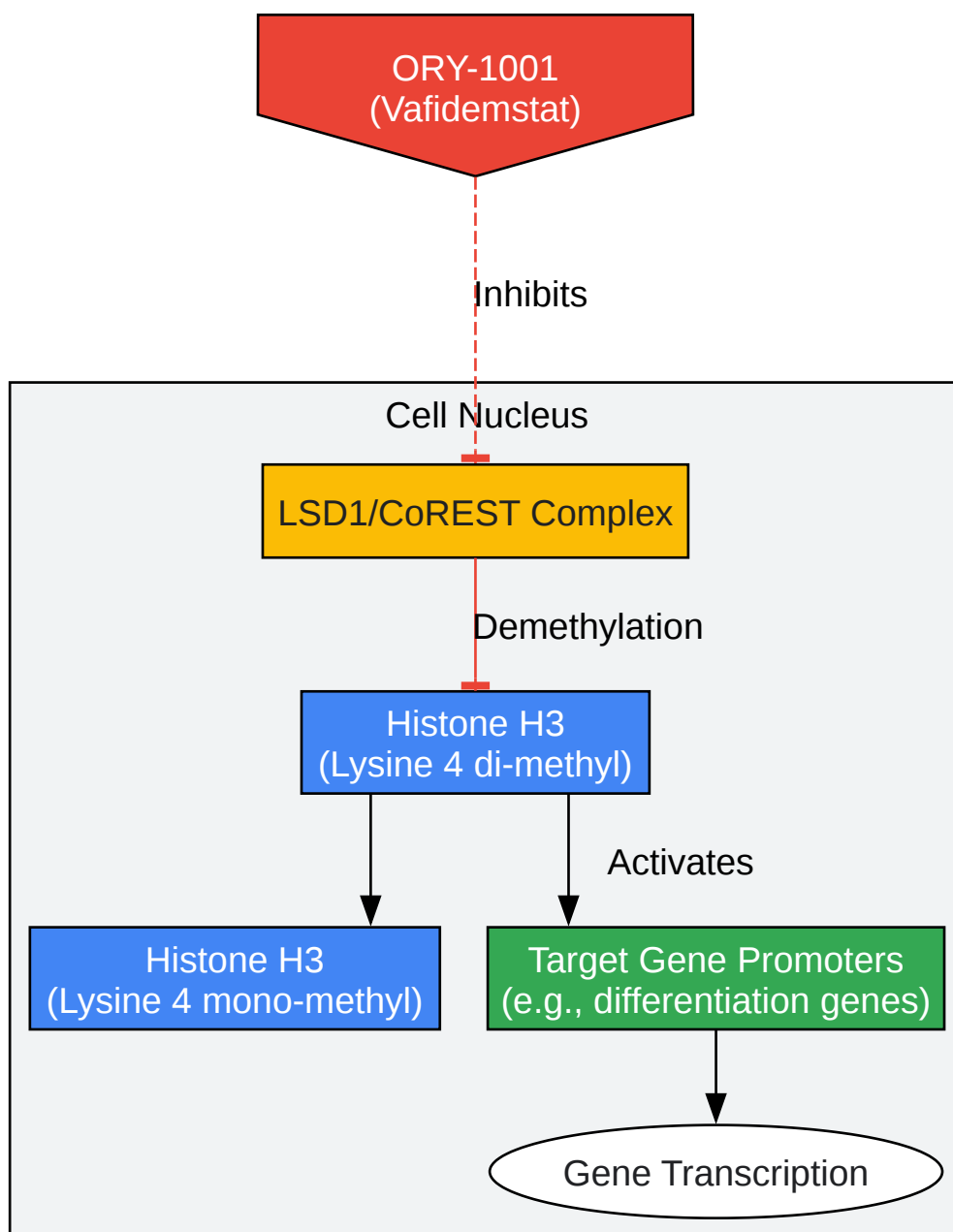
Quantitative Performance Data

The following table summarizes the key in vitro and in vivo performance metrics for ORY-1001.

Parameter	Value	Cell Line / Model	Reference
LSD1 IC50	18 nM	Recombinant human LSD1/CoREST	
MAO-A IC50	3,100 nM	Recombinant human MAO-A	
MAO-B IC50	>100,000 nM	Recombinant human MAO-B	
Cellular Potency (GFI1b mRNA)	EC50 of 0.6 nM	MOLM-13 (AML cells)	
In vivo Efficacy	Significant tumor growth inhibition	MV4-11 AML xenograft model	

Mechanism of Action: LSD1 Inhibition Signaling Pathway

ORY-1001 exerts its effects by inhibiting LSD1, which is a key component of several transcriptional repressor complexes, including the CoREST complex. By inhibiting LSD1, ORY-1001 prevents the demethylation of H3K4me2, leading to an increase in this activating mark at the promoter regions of target genes. This results in the de-repression of genes involved in cellular differentiation and tumor suppression.



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Caption: Mechanism of ORY-1001 action in the cell nucleus.

Experimental Protocols

LSD1 Enzymatic Assay

This protocol details the method used to determine the in vitro potency of ORY-1001 against recombinant human LSD1.

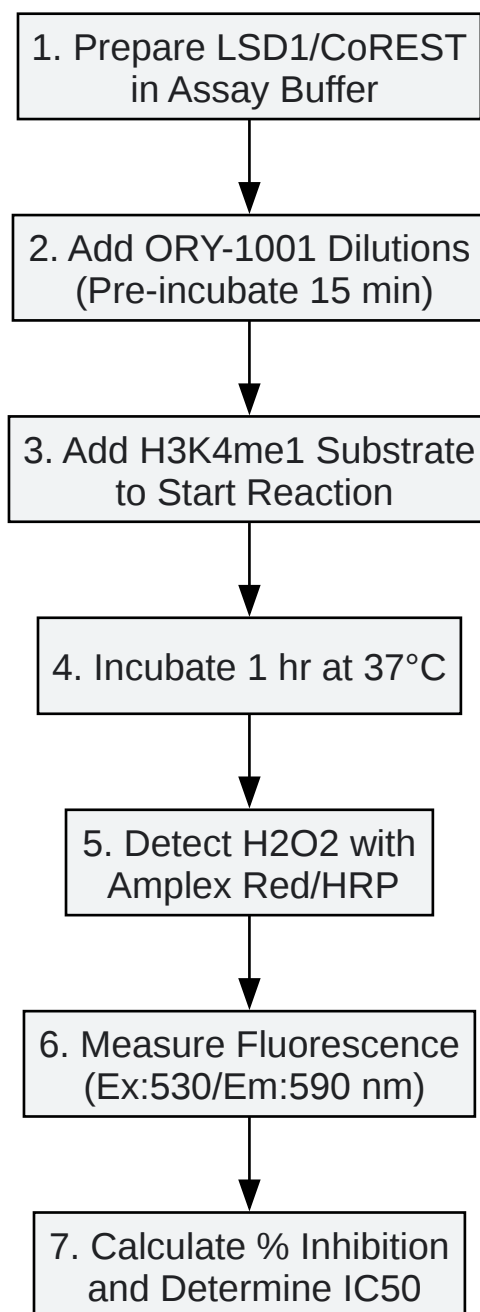
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of ORY-1001 for LSD1.

Materials:

- Recombinant human LSD1/CoREST complex.
- Biotinylated histone H3 peptide (H3K4me1).
- Amplex Red reagent.
- Horseradish peroxidase (HRP).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- ORY-1001 compound dilutions.

Procedure:

- Prepare a reaction mixture containing the LSD1/CoREST complex in the assay buffer.
- Add serial dilutions of ORY-1001 or vehicle control to the reaction mixture and pre-incubate for 15 minutes at room temperature.
- Initiate the demethylation reaction by adding the biotinylated H3K4me1 peptide substrate.
- Incubate the reaction for 1 hour at 37°C.
- Stop the reaction and detect the generated hydrogen peroxide using the Amplex Red/HRP system. The fluorescence intensity is measured at an excitation of 530 nm and an emission of 590 nm.
- Calculate the percent inhibition for each ORY-1001 concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.



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